Product packaging for C29H39N3O4S(Cat. No.:)

C29H39N3O4S

Cat. No.: B12635166
M. Wt: 525.7 g/mol
InChI Key: KHMKCBPFZMDBEK-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Spaces and Compound Classes

Darunavir is classified as a non-peptidic protease inhibitor, distinguishing it from many first-generation drugs in its class which were peptidomimetic (designed to mimic the natural peptide substrates of the HIV protease). wikipedia.orgselleckchem.com Its structure incorporates several key functional groups and scaffolds that define its chemical character and biological activity. nih.gov

Key structural features include:

A sulfonamide group: Specifically, an N,N-disubstituted benzenesulfonamide, which is a crucial element for its interaction with the target enzyme. nih.gov

A carbamate (B1207046) ester: This group links different parts of the molecule together. nih.gov

A bis-tetrahydrofuran (bis-THF) moiety: This fused polycyclic ether is a privileged, high-affinity ligand designed to form strong interactions with the protease enzyme. nih.gov

A hydrophobic phenyl group: This contributes to binding within the hydrophobic pockets of the enzyme's active site. nih.gov

These components place Darunavir within the chemical space of complex, non-peptidic, heterocyclic compounds designed for high-affinity protein-ligand interactions.

Historical Perspective of Related Structural Motifs

The development of HIV protease inhibitors is a landmark case of structure-based drug design. mdpi.com Following the identification of HIV as the cause of AIDS in the mid-1980s, the HIV protease enzyme was identified as a key therapeutic target. wikipedia.org

The first inhibitors, such as Saquinavir (approved in 1995), were peptidomimetic, mimicking the natural cleavage site of the viral Gag-Pol polyprotein. wikipedia.org While effective, resistance quickly emerged as the protease enzyme mutated. This led to the development of non-peptidic inhibitors. Tipranavir, approved in 2005, was the first true non-peptidic inhibitor, derived from a coumarin (B35378) template. mdpi.comwikipedia.org

The design of Darunavir was based on a "backbone binding concept." nih.gov Researchers observed that while amino acid side chains in the protease active site mutated frequently, the protein backbone remained relatively conserved. nih.gov Therefore, they designed a molecule with structural motifs capable of forming extensive hydrogen bonds with the backbone atoms of the protease active site. nih.govnih.gov The bis-THF ligand was specifically engineered for this purpose, aiming to create a more resilient inhibitor with a high genetic barrier to resistance. nih.govresearchgate.net

Significance and Research Rationale in Contemporary Chemical Biology

Darunavir's significance lies in its potent activity against both wild-type HIV and, crucially, against viral strains that have developed resistance to multiple other protease inhibitors. nih.govpatsnap.com This makes it a cornerstone of combination antiretroviral therapy, particularly for treatment-experienced patients. nih.gov

The primary research rationale for its development and continued study includes:

Combating Drug Resistance: Darunavir was designed to form robust and numerous interactions with the HIV-1 protease, making it less susceptible to the effects of single-point mutations that confer resistance to other inhibitors. nih.govpatsnap.com

Structure-Based Design Paradigm: It serves as a prime example of how detailed structural knowledge of a biological target (from X-ray crystallography) can be used to design highly potent and specific inhibitors. mdpi.comnih.gov

A Tool for Studying Protease Dynamics: The high affinity and unique binding mode of Darunavir provide a chemical tool for probing the structure, function, and flexibility of the HIV protease enzyme. drugbank.comrsc.org

Recent research continues to build upon the Darunavir scaffold, using it as a template to design next-generation inhibitors with even broader activity and improved pharmacological properties. nih.govrsc.orgacs.org

Overview of Hypothesized Biological Relevance

The biological relevance of Darunavir is centered on its function as a highly specific and potent competitive inhibitor of HIV-1 protease. mdpi.compatsnap.com

The mechanism of action involves:

Targeting the Active Site: HIV-1 protease is an aspartyl protease that functions as a homodimer. Its active site contains a pair of critical aspartate residues (Asp25 and Asp25'). wikipedia.org This enzyme is essential for the viral life cycle, as it cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. patsnap.com

Inhibiting Viral Maturation: Darunavir binds tightly within this active site. patsnap.com Its structure allows it to lodge itself in the active site through numerous hydrogen bonds with the catalytic aspartate residues and the backbone atoms of the active site cavity (specifically residues like Asp29 and Asp30). wikipedia.orgnih.govdrugbank.com

Preventing Dimerization: Some research suggests Darunavir may also have a dual mode of action by binding to the monomeric form of the protease, thereby interfering with the dimerization process required for enzymatic activity. drugbank.comrsc.org

By competitively inhibiting the enzyme, Darunavir blocks the processing of viral proteins, resulting in the production of immature, non-infectious viral particles. patsnap.com This effectively halts viral replication, reduces the viral load in the body, and allows for the recovery of the immune system. drugbank.com Its high binding affinity (dissociation constant, Kd, in the picomolar range) is a key factor in its potency. wikipedia.org

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties of Darunavir

PropertyValueSource(s)
Molecular FormulaC27H37N3O7S wikipedia.org
Molar Mass547.67 g·mol−1 wikipedia.org
Protein Binding~95% (primarily to alpha 1-acid glycoprotein) drugbank.com
MetabolismHepatic (primarily via CYP3A enzymes) drugbank.com
Bioavailability (Oral)37% (alone); 82% (with Ritonavir) drugbank.com
Elimination Half-life~15 hours (with Ritonavir) wikipedia.org
Dissociation Constant (Kd)4.5 x 10−12 M wikipedia.org

Table 2: Key Interacting Residues in the HIV-1 Protease Active Site

ResidueType of InteractionSource(s)
Asp25 / Asp25'Hydrogen bonding with catalytic aspartates wikipedia.org
Asp29Hydrogen bonding with backbone amide nih.govdrugbank.com
Asp30 / Asp30'Hydrogen bonding with backbone amide wikipedia.orgnih.govdrugbank.com
Gly27Hydrogen bonding with backbone wikipedia.org
Ile50Water-mediated hydrogen bond with backbone nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N3O4S B12635166 C29H39N3O4S

Properties

Molecular Formula

C29H39N3O4S

Molecular Weight

525.7 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-3-heptyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H39N3O4S/c1-4-7-8-9-10-19-31-26(21-27(33)30-22-11-15-25(16-12-22)36-20-5-2)28(34)32(29(31)37)23-13-17-24(18-14-23)35-6-3/h11-18,26H,4-10,19-21H2,1-3H3,(H,30,33)

InChI Key

KHMKCBPFZMDBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OCC)CC(=O)NC3=CC=C(C=C3)OCCC

Origin of Product

United States

Synthetic Methodologies, Derivative Generation, and Structural Analysis of C29h39n3o4s and Its Analogs

Retrosynthetic Disconnection and Key Precursor Identification

The retrosynthetic analysis of Darunavir reveals a convergent synthetic strategy. The molecule can be disconnected into key precursors, primarily the bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, also known as the bis-tetrahydrofuran (bis-THF) ligand, and a chiral amino alcohol core. nih.govresearchgate.netresearchgate.net One common retrosynthetic approach involves the disconnection of the carbamate (B1207046) linkage, yielding the bis-THF alcohol and an isocyanate or an amine derivative of the core structure. nih.govijbio.com

A notable strategy involves using a phthalimide-protected sulfonyl chloride as a key starting material to avoid the formation of certain impurities. researchgate.net The synthesis of the crucial bis-THF moiety itself has been approached through various routes, including those starting from readily available materials like L-phenyl glycine. ijbio.com

Strategic Approaches to the Total Synthesis of C29H39N3O4S

The total synthesis of Darunavir has been achieved through various strategic approaches, focusing on stereocontrol and efficiency.

Stereoselective and Regioselective Synthetic Pathways

The stereoselective synthesis of Darunavir is critical due to its multiple chiral centers. One established method involves the reaction of an azido (B1232118) epoxide with isobutylamine, followed by treatment with p-nitrobenzene sulfonyl chloride. google.com Subsequent hydrogenation and coupling with the bis-THF derivative complete the synthesis. google.com An alternative to the azido epoxide is the use of a Boc-protected epoxide. google.com

A novel stereoselective synthesis of a diastereomer of Darunavir has been accomplished, starting from the intermediate 4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, achieving high optical and diastereomeric purity. niscpr.res.in Another approach reports a highly stereoselective synthesis of a Darunavir analog starting from L-phenyl glycine, involving a stereoselective reduction of an α-haloketone and an SN2 ring-opening of a chiral epoxide. ijbio.com

Enzymatic reactions, a form of biocatalysis, offer a highly efficient route for asymmetric synthesis, providing high yields of the desired enantiomer under mild conditions. solubilityofthings.comresearchgate.net For instance, a chemoenzymatic approach has been developed for the synthesis of the bicyclic fragment of Darunavir, utilizing a ketoreductase for a highly enantio- and diastereoselective dynamic kinetic resolution. researchgate.net

Development of Convergent and Divergent Synthesis Strategies

In contrast, divergent synthesis aims to generate a library of compounds from a common intermediate. sathyabama.ac.inkthmcollege.ac.in While less common for the direct total synthesis of Darunavir itself, this strategy is employed in the development of its analogs. By modifying a late-stage intermediate, various derivatives can be produced efficiently to explore structure-activity relationships.

Utilization of Modern Synthetic Transformations

Modern synthetic methods have been instrumental in refining the synthesis of Darunavir. A notable example is the use of a Crimmins titanium tetrachloride-mediated oxazolidine-2-thione-guided asymmetric glycolate (B3277807) aldol (B89426) addition reaction. acs.orgnih.govillinoisstate.edu This pathway introduces the P1 fragment of Darunavir via an aldehyde. acs.orgnih.govillinoisstate.edu

Other advanced techniques include:

Ring-closing olefin metathesis with Grubbs' catalyst to prepare furanone derivatives, which are precursors to the bis-THF ligand. researchgate.net

Sharpless asymmetric dihydroxylation and Sharpless epoxidation to create the necessary chiral centers. acs.orgnih.gov

Directed reductive amination of β-hydroxy-ketones using Ti(iOPr)4 and PMHS for the stereoselective preparation of 1,3-syn-amino alcohols, a key structural motif in protease inhibitors like Ritonavir (B1064) and Lopinavir, which share similarities with the Darunavir core. researchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The development of Darunavir derivatives is driven by the need to overcome drug resistance and improve potency. nih.gov

Structure-Activity Relationship (SAR) Driven Analog Design

Structure-activity relationship (SAR) studies are crucial for the rational design of new Darunavir analogs. nih.govacs.org These studies have identified key positions on the Darunavir scaffold (P1, P1', P2, and P2') where modifications can enhance interactions with the HIV-1 protease. acs.orgnih.gov

The P2' position, for instance, is critical for hydrogen bonding interactions with the protease backbone. nih.gov Modifications at the P2' 4-amino group to create various amide derivatives have been explored to enhance interactions with the S2' subsite of the protease. nih.gov Some of these derivatives have shown picomolar enzyme inhibitory activity. nih.gov

Computational methods, such as molecular docking, are used to predict the binding of designed analogs to the HIV-1 protease active site, guiding the selection of candidates for synthesis. nih.govacs.org For example, a combinatorial in silico approach was used to design a series of analogs with modifications at the P1' and P2' sites, leading to the synthesis of fifteen promising compounds. nih.govacs.org

SAR analysis of synthesized analogs has revealed important trends. For instance, larger substituents at the P1' position can decrease activity, while certain fluoro and dichloro substituents on the phenyl ring at the P2' position can slightly improve activity. acs.org Flexible aliphatic or alkoxy groups at the P2' position have also been shown to enhance inhibitory activity, likely due to improved hydrophobic contact within the S2' subsite. acs.org

Compound/AnalogModificationObserved Activity/Finding
DarunavirParent CompoundPotent HIV-1 protease inhibitor. acs.orgnih.gov
P2' Amide DerivativesModification of the 4-amino functionality at the P2' position.Several compounds exhibited picomolar enzyme inhibitory and low nanomolar antiviral activity. nih.gov
P1' Phenyl Ethyl/Diphenyl Propyl AnalogsLarger substituents at the P1' position.Reduced activity, likely due to disruption of the enzyme's P2' pocket. acs.org
P2' Fluoro/Dichloro Phenyl AnalogsHalogen substituents on the phenyl ring at the P2' position.Slightly improved activity compared to Darunavir. acs.org
P2' Flexible Aliphatic/Alkoxy AnalogsFlexible groups at the P2' position.Enhanced inhibition activity, potentially due to better hydrophobic contact. acs.org

Parallel Synthesis and Combinatorial Library Generation

The development of new Darunavir analogs often employs parallel synthesis and combinatorial chemistry to rapidly generate a large number of diverse compounds. nih.govacs.orgnih.gov This approach allows for the systematic modification of different parts of the Darunavir scaffold, particularly at the P1' and P2' sites, to enhance interactions with the HIV-1 protease. acs.orgnih.gov

A common strategy involves the use of a core intermediate, such as a Boc-protected epoxide, which serves as a key building block. acs.orgnih.gov This intermediate can then be subjected to a series of reactions with various amines and sulfonyl chlorides in a parallel fashion to create a library of analogs. acs.orgnih.gov For instance, the epoxide ring can be opened with a diverse set of amines to introduce different P1' substituents. Subsequently, the resulting intermediates are treated with a variety of 4-substituted aryl sulfonyl chlorides to introduce diverse P2' modifications. acs.orgnih.gov This combinatorial approach has been instrumental in exploring the structure-activity relationships of Darunavir analogs and identifying compounds with improved potency against wild-type and multidrug-resistant HIV strains. acs.orgnih.gov

Libraries of HIV protease inhibitors have been screened to identify novel compounds, with some studies screening tens of thousands of compounds from combinatorial libraries to find inhibitors with different mechanisms of action, such as allosteric inhibition. nih.gov

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound like Darunavir. drughunter.comnih.gov These modifications involve replacing a functional group with another that has similar steric and electronic properties, with the aim of improving factors like potency, selectivity, and metabolic stability. drughunter.comnih.gov

In the development of Darunavir and its analogs, bioisosteric replacements have been crucial. For example, the design of Darunavir itself involved replacing a 3(R)-tetrahydrofuranylglycine moiety found in its predecessor, Amprenavir, with a more lipophilic bicyclic ether (a bis-tetrahydrofuran or bis-THF moiety). nih.govsci-hub.se This modification was designed to enhance interactions with the backbone of the HIV-1 protease, specifically with the Asp29 and Asp30 residues. nih.gov

Further bioisosteric modifications of Darunavir have been explored. For instance, researchers have investigated replacing the carboxylic acid group with bioisosteres like boronic acids. drughunter.comucc.ie Studies on Darunavir analogs have shown that boronic acid-containing molecules can maintain a similar binding mode to their carboxylic acid counterparts while potentially offering improved cell-based activity due to better membrane permeability. drughunter.com Other modifications have included the introduction of a trifluoroethylamine group as a bioisostere for an amide to potentially enhance metabolic stability. drughunter.com The valine to threonine mutation at residue 82 of the protease is an example of an isosteric switch that can impact inhibitor binding. nih.gov

Analytical Techniques for Structural Elucidation and Confirmation of this compound and its Derivatives

A suite of analytical techniques is essential for the structural elucidation and confirmation of Darunavir and its synthesized derivatives, ensuring their identity, purity, and structural integrity.

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural characterization of Darunavir and its analogs. ijbio.comnih.govnih.gov In ¹H NMR spectra of Darunavir analogs, characteristic signals for the aromatic protons of the phenyl ring typically appear as multiplets in the region of δ 7.11–7.36 ppm. ijbio.com The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. acs.orgijbio.com For example, the synthesis of long-acting prodrugs of Darunavir was confirmed by the appearance of broad peaks at 0.9 and 1.26 ppm in the ¹H NMR spectra, corresponding to the terminal methyl and methylene (B1212753) protons of fatty esters. nih.gov 2D NMR techniques like HSQC and HMBC are also employed for unambiguous structural assignment, especially for complex degradation products. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of Darunavir and its derivatives. nih.govijbio.comunesp.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the elemental composition. ijbio.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is widely used for the analysis of Darunavir in various matrices. nih.govunesp.br Electrospray ionization (ESI) is a common ionization technique used, often in positive ion mode, to generate protonated molecules [M+H]⁺. nih.govunesp.br The mass spectrum of Darunavir shows a characteristic precursor ion at m/z 548.2425 [M+H]⁺, with major fragment ions observed at m/z 392.2046 and others. nih.govmassbank.eumassbank.eu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ijbio.comgoogle.comsapub.org The IR spectrum of amorphous Darunavir shows characteristic peaks at approximately 1454 cm⁻¹ and 1369 cm⁻¹. google.com For Darunavir analogs, characteristic IR stretching absorptions for N–H and O–H groups are observed in the regions of 3377–3345 cm⁻¹ and 3555–3452 cm⁻¹, respectively. ijbio.com A validated IR spectroscopy method for the quantification of Darunavir in tablets uses the absorbance values in the range of 1757-1671 cm⁻¹. sapub.orgsapub.org

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of Darunavir and its analogs, as well as for quantifying the drug in pharmaceutical formulations. ijrpc.comjrespharm.comresearchgate.netbiomedres.us Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. ijrpc.comjrespharm.com A typical RP-HPLC method for Darunavir might use a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent like acetonitrile. ijrpc.com

Preclinical Pharmacological and Biological Characterization of C29h39n3o4s

In Vitro Biological Efficacy and Selectivity Profiling

The in vitro characterization of Darunavir has established its potent and specific antiviral activity, primarily through the inhibition of the HIV-1 protease enzyme.

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative, Antimicrobial, Receptor Modulation)

Cell-based assays have been instrumental in quantifying the potent anti-HIV activity of Darunavir. These assays typically involve infecting susceptible cell lines with HIV-1 in the presence of varying concentrations of the compound and measuring the inhibition of viral replication.

Darunavir demonstrates potent antiviral activity against a wide range of laboratory strains and clinical isolates of HIV-1, including those that have developed resistance to other protease inhibitors. tocris.comnih.gov Its efficacy is measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Cell LineHIV-1 StrainIC50 (nM)
MT-4Wild-type (IIIB)3 - 6
CEMWild-type4.7
MT-4Darunavir-resistant mutant (P20)200
MT-4Multi-drug resistant clinical isolates< 10

This table presents a summary of reported IC50 values for Darunavir against various HIV-1 strains in different cell lines. Actual values may vary depending on the specific experimental conditions. tocris.comnih.govresearchgate.netnih.gov

Beyond its anti-HIV activity, precursors of Darunavir have been investigated for other biological effects. For instance, two novel precursors, RDD-19 and RDD-142, have shown cytotoxic effects against hepatocellular carcinoma cell lines such as HepG2, JHH6, and HuH7, with IC50 values of 57.05 µM and 67.96 µM in HepG2 cells, respectively. mdpi.com Darunavir itself, however, exhibited poor cytotoxicity in these cancer cell lines. mdpi.com

Enzyme Inhibition and Activation Studies (e.g., Kinase Inhibition, Protease Modulation)

Darunavir's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease. patsnap.comnih.gov This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins necessary for the production of infectious virions. mdpi.comrsc.org

Darunavir is a nonpeptidic protease inhibitor designed to have a high affinity for the active site of the HIV-1 protease. nih.gov It mimics the transition state of the protease's natural substrate, binding tightly to the enzyme and preventing it from cleaving the viral polyproteins. rsc.org This results in the production of immature, non-infectious viral particles. patsnap.com

A key feature of Darunavir is its exceptionally high binding affinity for the HIV-1 protease, with a dissociation constant (Ki) in the picomolar range. rsc.orgrsc.org Furthermore, it exhibits a very slow dissociation rate from the enzyme, leading to a prolonged inhibitory effect. nih.gov This tight binding is a major contributor to its high potency and the high genetic barrier to the development of resistance. nih.gov

Uniquely among many protease inhibitors, Darunavir also exhibits a dual mechanism of action by inhibiting the dimerization of HIV-1 protease monomers. rsc.orgpnas.orgresearchgate.net The protease is only active as a dimer, and by binding to the protease monomers, Darunavir prevents the formation of the active enzyme, further contributing to its potent antiviral effect. rsc.orgpnas.org

Phenotypic Screening in Defined Cellular Systems

Phenotypic screening assays are crucial for determining the susceptibility of different HIV-1 strains to antiviral drugs. These assays measure the ability of a drug to inhibit the replication of clinical isolates of the virus in cell culture. For Darunavir, phenotypic screening has been essential in demonstrating its efficacy against HIV-1 variants that are resistant to other protease inhibitors. patsnap.comnih.gov

The results of phenotypic assays are often reported as the fold change in IC50, which is the ratio of the IC50 for a given viral isolate to the IC50 for a wild-type reference strain. A lower fold change indicates greater susceptibility of the virus to the drug. Phenotypic testing has consistently shown that many viral strains with resistance to other protease inhibitors remain susceptible to Darunavir. patsnap.com

Assessment of Compound Specificity and Off-Target Effects in Vitro

Darunavir was designed to be highly selective for the HIV-1 protease. nih.gov Its structure was optimized to fit snugly into the active site of the viral enzyme, with minimal interaction with human proteases and other enzymes. This high selectivity is a key factor in its favorable safety profile.

In silico studies have been conducted to predict potential off-target interactions of Darunavir. One such study used a mixed-hierarchical, ligand-structure-based protocol to screen for on- and off-target activities. nih.gov In this analysis, Darunavir was among the approved HIV-1 protease inhibitors that showed a favorable on/off-target score, indicating a higher predicted activity for its intended target compared to potential off-targets. nih.gov While comprehensive in vitro screening against a broad panel of human kinases and proteases is a standard part of preclinical development, specific public domain data on such broad panel screens for Darunavir are limited. However, its clinical success and established safety profile support its high degree of selectivity.

Preclinical In Vivo Pharmacological Investigations (Non-Human Models)

Preclinical in vivo studies in animal models are a critical step in drug development, providing essential information on the efficacy, pharmacokinetics, and safety of a compound before it can be tested in humans.

Proof-of-Concept Studies in Relevant Animal Models of Disease States

Animal models of HIV infection are used to evaluate the in vivo efficacy of new antiretroviral drugs. nih.gov While no animal model perfectly replicates all aspects of HIV infection in humans, models such as non-human primates (NHPs) infected with simian immunodeficiency virus (SIV) or mice with humanized immune systems are valuable for preclinical testing. nih.gov

The successful clinical development and approval of Darunavir for the treatment of HIV infection inherently indicates that it demonstrated significant efficacy in preclinical animal models. These studies would have been essential to establish its ability to suppress viral replication in a living organism.

A specific example of a preclinical in vivo study with Darunavir involved its intranasal delivery in mice to improve drug concentrations in the brain. nih.gov This study demonstrated that intranasal administration could bypass the blood-brain barrier, leading to higher levels of Darunavir in the brain, which is a key reservoir for HIV. nih.gov Such studies are crucial for developing strategies to target the virus in anatomical compartments where it can persist despite systemic therapy.

An article on the preclinical pharmacological and biological characterization of the chemical compound with the formula C29H39N3O4S cannot be generated at this time. Extensive searches for this molecular formula have not yielded a specific, publicly documented chemical entity.

To provide a thorough and accurate article as requested, the common name, brand name, or a specific identifier such as a Chemical Abstracts Service (CAS) number for the compound this compound is required. Without this information, it is not possible to access the necessary preclinical data regarding its pharmacodynamic endpoints or comparative efficacy in animal models.

Scientific literature and pharmacological databases are organized around specific compound names and identifiers rather than molecular formulas alone. A single molecular formula can represent numerous isomers, each with potentially different biological activities. Therefore, to ensure the accuracy and relevance of the information, a more specific identifier for the compound of interest is essential.

Elucidation of Molecular and Cellular Mechanisms of Action for C29h39n3o4s

Identification and Validation of Primary Molecular Targets

The primary molecular target of Darunavir is the HIV-1 protease, an enzyme critical for the viral life cycle. patsnap.comdrugbank.com This enzyme is responsible for cleaving newly synthesized viral polyproteins, Gag-Pol, into mature, functional proteins and enzymes. patsnap.compediatriconcall.com Inhibition of this cleavage process prevents the formation of mature, infectious virus particles, thereby halting viral replication. patsnap.comdrugbank.com The identification of HIV-1 protease as the target was foundational, stemming from the broader strategy of targeting essential viral enzymes. diva-portal.org

Affinity-Based Probe Synthesis and Target Deconvolution

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize enzyme-ligand interactions within complex biological systems. This method often employs affinity-based probes (AfBPs), which are typically derived from a known bioactive compound. nih.gov These probes are designed with a reactive or photoreactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye) to allow for covalent labeling and subsequent isolation of the target protein. researchgate.netresearchgate.net

For a non-covalent inhibitor like Darunavir, an affinity-based probe would be synthesized by modifying the Darunavir structure to include a photo-affinity group (e.g., a diazirine) and a reporter tag at a position that does not disrupt its binding to the target. researchgate.neteuropeanreview.org Upon incubation with a cellular lysate, the probe binds to its target. Subsequent UV irradiation triggers the photo-affinity group to form a covalent bond with the protein in close proximity. researchgate.net The tagged protein can then be enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified via mass spectrometry. medchemexpress.com This process, known as target deconvolution, confirms the direct binding interaction between the compound and its protein target. europeanreview.orgdntb.gov.ua While specific studies detailing the synthesis of a Darunavir-derived affinity probe are not prevalent in the reviewed literature, this methodology represents a standard approach for validating such targets. nih.gov

Proteomic and Interactomic Approaches for Target Identification

Proteomic and interactomic studies analyze the global effects of a compound on the protein landscape of a cell or organism. While Darunavir is highly specific for HIV-1 protease, these approaches can reveal off-target effects or downstream consequences of primary target inhibition. For instance, computational proteomics has been used to analyze the HIV-1 protease interactome, helping to understand the broader network of protein interactions disrupted by inhibitors. mdpi.com

Drug Affinity Responsive Target Stability (DARTS) is another proteomic method that can identify targets by observing how ligand binding protects a protein from proteolysis. medchemexpress.com In a DARTS experiment, cell lysates are treated with the compound (Darunavir) and then subjected to limited proteolysis. Proteins that bind to the compound are stabilized and thus more resistant to being broken down by proteases. Subsequent analysis by gel electrophoresis or mass spectrometry can identify these protected proteins as potential targets. medchemexpress.com Such studies can confirm the high-affinity interaction between Darunavir and HIV-1 protease and investigate potential interactions with other host or viral proteins. embl.de

Genetic Perturbation Studies (e.g., Gene Knockout, Knockdown, Overexpression) for Target Validation

Genetic perturbation studies are essential for validating a drug's mechanism of action. In the context of Darunavir, these studies focus on the gene encoding HIV-1 protease. nih.gov The development of drug resistance through mutations in the protease gene provides strong evidence that the protease is the primary target. patsnap.com

Gene Knockout/Knockdown : In experimental settings, knocking out or knocking down the protease gene in the HIV genome would render the virus non-infectious, mimicking the effect of Darunavir. This demonstrates the essentiality of the protease for viral replication. researchgate.net

Overexpression and Resistance : The most direct validation comes from studies of viral resistance. Viruses cultured in the presence of Darunavir eventually develop mutations in the protease gene. nih.govfda.gov These mutations often alter the active site or the flaps of the enzyme, decreasing the binding affinity of the inhibitor. nih.govacs.org For example, mutations at residues I50, I54, and V82 are associated with Darunavir resistance. asm.orgbiorxiv.org The fact that genetic changes in the protease confer resistance is compelling evidence that it is the direct and functionally relevant target of the drug. tandfonline.com

Characterization of Compound-Target Interactions

The interaction between Darunavir and HIV-1 protease has been extensively characterized using biophysical and structural techniques, revealing the molecular basis for its high potency and genetic barrier to resistance. nih.gov

Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Binding kinetics and thermodynamics provide quantitative measures of the affinity and nature of the interaction between a ligand and its target.

Surface Plasmon Resonance (SPR) is used to measure the rates of association (k_on) and dissociation (k_off) of a compound binding to an immobilized target. nih.govspectroscopyonline.com Studies have shown that Darunavir exhibits an extremely slow dissociation rate from wild-type HIV-1 protease, which is a key contributor to its high affinity and potency. nih.govasm.org The dissociative half-life for Darunavir was found to be significantly longer (>240 hours) compared to other protease inhibitors. asm.org This stable, long-lasting binding means the inhibitor remains engaged with the target for an extended period, effectively shutting down its enzymatic activity. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). americanpharmaceuticalreview.combiorxiv.org ITC studies have demonstrated that Darunavir binds to HIV-1 protease with picomolar affinity. acs.org The binding is characterized by a highly favorable enthalpic contribution, which is attributed to strong hydrogen bond interactions between the inhibitor and the main-chain atoms of the protease active site, particularly with residues Asp29 and Asp30. nih.govasm.org This strong enthalpic signature is often a hallmark of optimized, high-affinity inhibitors. americanpharmaceuticalreview.com

Binding Parameters of Darunavir with HIV-1 Protease Variants
Protease VariantTechniqueParameterValueReference
Wild-TypeSPRk_off (s⁻¹)&lt;10⁻⁵ nih.gov
Wild-TypeSPRK_D (M)&lt;10⁻¹² nih.gov
Wild-TypeITCK_d (nM)~0.005 researchgate.net
I50V/A71V MutantITCFold Decrease in Affinity16.7-fold asm.org
PR_P51 MutantITCFold Decrease in Affinity7400-fold acs.org

Structural Biology Techniques for Ligand-Target Complex Analysis (e.g., X-ray Crystallography, Cryo-EM)

Structural biology provides a three-dimensional view of how Darunavir fits into the active site of HIV-1 protease, explaining its potency and resilience to resistance mutations.

X-ray Crystallography has been instrumental in revealing the atomic details of the Darunavir-protease interaction. researchgate.netrcsb.org Crystal structures show that Darunavir binds in the active site cavity, forming extensive hydrogen bonds and van der Waals contacts with the enzyme. acs.orgacs.org A key feature of its design is the bis-tetrahydrofuran (bis-THF) moiety, which makes strong hydrogen bonds with the backbone atoms of the catalytic aspartate residues (Asp29 and Asp30). pediatriconcall.comnih.gov This interaction with the highly conserved main chain, rather than the more mutable side chains, is a primary reason for Darunavir's effectiveness against resistant strains. pediatriconcall.com High-resolution structures have also revealed that Darunavir can bind to the protease in unusual conformations and even at a secondary site on the enzyme's flexible flap region, which may contribute to its high barrier to resistance. acs.orgnih.gov

Crystallographic Data for Darunavir-HIV-1 Protease Complexes
PDB IDProtease VariantResolution (Å)Key FindingsReference
4LL3Wild-TypeNot specifiedCo-crystallized structure showing binding in active site. researchgate.net
3TKWPrecursor Model1.55Reveals varying conformations of N-terminal residues. rcsb.org
PR_P51-D25N/DRVResistant Mutant1.66Shows atypical binding of Darunavir to open flaps. acs.org
PR(V32I) ComplexResistant Mutant0.84Ultra-high resolution shows binding at active site and a second surface site. nih.gov
PR2 ComplexHIV-2 Protease1.2Demonstrates conserved binding interactions with HIV-2 protease. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique for structural analysis, particularly for large and flexible complexes. While X-ray crystallography has been the dominant method for studying the relatively small HIV-1 protease, cryo-EM could provide insights into the dynamics of the protease and its interaction with the larger Gag-Pol polyprotein in a more native-like context.

Table of Compound Names

Chemical FormulaCommon Name
C29H39N3O4SDarunavir
C38H50N6O5Lopinavir
C38H52N6O5Ritonavir (B1064)
C38H53N7O6Atazanavir
C27H35N3O5SAmprenavir
C31H45N5O5STipranavir
C25H32N2O5Saquinavir
C36H45N5O5Indinavir
C32H45N5O4SNelfinavir
C20H21FN2O7Raltegravir
C27H38N8O4Cobicistat
C14H15N3O10P2Acetyl-pepstatin

Modulation of Cellular Signaling Pathways

The compound this compound, known as Darunavir, and its analogs modulate various cellular signaling pathways, extending beyond their primary role as HIV-1 protease inhibitors. These interactions can lead to significant changes in cellular behavior, including the induction of cell death and alterations in cell cycle progression.

Analysis of Downstream Signaling Cascades and Transcriptional Changes

Research has shown that Darunavir and its precursors can influence key signaling cascades within the cell. One of the notable targets is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Studies on Darunavir precursors, RDD-19 and RDD-142, demonstrated a dose-dependent decrease in the phosphorylation of Akt (p-Akt), which interferes with cell survival signals. mdpi.comnih.gov

Furthermore, treatment with these compounds can trigger the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress. mdpi.comnih.gov This is a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER. The activation of the UPR involves complex signaling cascades that can ultimately lead to either adaptation and survival or programmed cell death. In some cancer cell lines, the HIV protease inhibitor ritonavir, often co-administered with Darunavir, has been shown to induce the UPR, leading to the activation of ERO1-Lβ, ER oxidoreductases like PDI, and various heat shock proteins. nih.gov In contrast, another antiretroviral, nevirapine, was found to inhibit EIF2 signaling, suppressing downstream ATF4 and CHOP-related apoptosis pathways. nih.gov

Transcriptional changes are a direct consequence of these altered signaling pathways. For instance, the HIV-Tat protein can induce global changes in gene expression in T cells, notably inducing the secretion of IL-17 and activating IL-17 signaling pathways, which points to a pro-inflammatory state. pnas.org While not a direct effect of Darunavir, this highlights the complex transcriptional landscape in the context of HIV and its treatment. In studies with a Darunavir analog, didehydro-cortistatin A (dCA), significant transcriptional changes were observed in primary human CD4+ T cells, including alterations in cytokine, chemokine, and interferon signaling pathways. life-science-alliance.org Specifically, dCA treatment led to the down-regulation of interferon-induced genes like MX1, MX2, and IFIT5. life-science-alliance.org

Table 1: Selected Downstream Signaling Effects of this compound and Related Compounds

Compound/AnalogCell Line/SystemKey Signaling Pathway AffectedObserved Transcriptional/Protein Level ChangesReference
RDD-19 & RDD-142 (Darunavir precursors) HepG2 (Hepatocellular Carcinoma)PI3K/AktDose-dependent decrease in p-Akt(Ser473) levels. mdpi.comnih.gov
RDD-19 & RDD-142 (Darunavir precursors) HepG2ER Stress/UPRIncreased expression of ER stress markers. mdpi.comnih.gov
Ritonavir Primary Human HepatocytesUnfolded Protein ResponseUpregulation of ERO1-Lβ, PDI, and heat shock proteins. nih.gov
didehydro-cortistatin A (dCA) Primary Human CD4+ T cellsInterferon SignalingDown-regulation of MX1, MX2, RSAD1, and IFIT5 gene expression. life-science-alliance.org

Investigation of Apoptotic, Autophagic, or Cell Cycle Regulatory Pathways

Darunavir and its analogs have been shown to induce programmed cell death through apoptosis and to modulate autophagy and cell cycle regulation.

Apoptosis: Studies on Darunavir precursors RDD-19 and RDD-142 in hepatocellular carcinoma cell lines revealed a dose-dependent induction of apoptosis. mdpi.comnih.gov This was confirmed by an increase in the number of apoptotic cells and the cleavage of PARP-1, a hallmark of caspase-3 activation. mdpi.com The intrinsic apoptotic pathway appears to be involved. Other HIV protease inhibitors have also been noted for their pro-apoptotic effects in various cancer cells, often at concentrations higher than those used for antiviral therapy. neurolipidomics.commdpi.com For example, ritonavir has been shown to induce apoptosis in multiple myeloma and ovarian cancer cells. neurolipidomics.comwayne.edu

Autophagy: Autophagy, a cellular degradation process, is also impacted by Darunavir and its related compounds. In uninfected monocytes, Darunavir treatment, both alone and with ritonavir, was found to activate autophagy, as indicated by decreased p62 levels. mdpi.com In HIV-1-infected monocytes, however, Darunavir treatment led to the cleavage of p62, suggesting a potential disruption of the autophagic process. mdpi.com Precursors to Darunavir, RDD-19 and RDD-142, were also found to induce autophagy in HepG2 cells, which was characterized as a form of caspase-independent cell death. mdpi.comnih.gov A more recent study on the precursor RDD-142 confirmed autophagy activation through the initiation of the autophagosome formation by the ULK-kinase complex. febscongress.org

Cell Cycle Regulation: The progression of the cell cycle is another target of these compounds. The Darunavir precursor RDD-142 was found to cause a cell cycle arrest in the G2/M phase in HepG2 cells. febscongress.org This arrest was associated with a decrease in the protein levels of CDK1 and cyclin B. febscongress.org Other HIV protease inhibitors, such as ritonavir, have been shown to induce G0/G1 phase arrest in lung and ovarian cancer cell lines. mdpi.complos.org This is often mediated by the downregulation of cyclin-dependent kinases (CDKs) and cyclins, and a reduction in the phosphorylation of the retinoblastoma protein (pRb). mdpi.comwayne.edu

Table 2: Effects of this compound and Related Compounds on Apoptosis, Autophagy, and Cell Cycle

Compound/AnalogCellular ProcessCell Line/SystemKey FindingsReference
RDD-19 & RDD-142 ApoptosisHepG2Dose-dependent increase in apoptosis; activation of caspase-3/PARP-1 pathway. mdpi.comnih.gov
Darunavir AutophagyUninfected MonocytesActivation of autophagy (decreased p62). mdpi.com
Darunavir AutophagyHIV-1-Infected MonocytesCleavage of p62, suggesting altered autophagy. mdpi.com
RDD-142 Cell CycleHepG2Arrest in G2/M phase; decrease in CDK1 and cyclin B levels. febscongress.org
Ritonavir Cell CycleOvarian Cancer CellsG0/G1 phase arrest; decreased RB phosphorylation and G1 cyclins/CDKs. wayne.edu

Effects on Cellular Metabolism and Bioenergetics

The primary metabolic impact of Darunavir is related to its extensive metabolism by the hepatic cytochrome P450 system, almost exclusively by the CYP3A4 isozyme. europa.eueuropa.eudrugbank.com When co-administered with ritonavir, a potent inhibitor of CYP3A4, the metabolism of Darunavir is significantly inhibited, leading to an approximately 14-fold increase in its systemic exposure. europa.euresearchgate.net This interaction is the basis for its "boosted" administration in clinical use.

Darunavir is metabolized through several pathways, including carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. researchgate.net Boosting with ritonavir significantly inhibits these pathways. researchgate.net

Structure-Mechanism Relationships (SMR) of this compound and Its Analogs

The high potency of Darunavir and the development of resistance are intrinsically linked to its chemical structure and its interactions with the HIV-1 protease active site. SMR studies focus on how modifications to the Darunavir molecule affect its binding affinity, inhibitory activity, and resilience to resistance mutations.

Darunavir is a nonpeptidic protease inhibitor with key chemical moieties designated P1, P1', P2, and P2'. nih.gov Its potent activity is partly due to its bis-tetrahydrofuran (bis-THF) group at the P2 position, which forms critical hydrogen bonds with the protease backbone. wikipedia.org This is a key difference from the earlier inhibitor Amprenavir, which has only a single THF group. wikipedia.org

Research has shown that modifications at the P1' and P2' positions can significantly alter the inhibitor's potency and resistance profile. nih.govnih.govacs.org For instance, analogs with larger hydrophobic groups at the P1' position were designed to better occupy space in the S1' pocket of the protease. nih.gov However, this can also lead to a loss of potency against certain resistant protease variants, such as those with I50V or I84V mutations. nih.gov

A recent study synthesized a series of Darunavir analogs with modifications at the P1' and P2' positions. acs.org The findings revealed that:

P1' Position: Introducing large substituents like phenylethyl or diphenylpropyl at this position generally reduced activity. acs.org

P2' Position:

Adding fluoro and dichloro substituents on the phenyl ring (analogs 5aa and 5ad ) slightly improved activity, likely due to favorable halogen interactions with residues in the S2' subsite. acs.org

Analogs with flexible aliphatic or alkoxy groups (5ac , 5ae , 5af ) showed even greater inhibitory activity, potentially due to enhanced hydrophobic contacts within the S2' subsite. acs.org

Computational studies and crystal structures have been invaluable in understanding these relationships. For example, the crystal structure of the I50V protease bound to an analog with a large P1' moiety revealed an unexpected conformational change in the flap region of the enzyme, indicating a complex interplay between different subsites. nih.gov This highlights that the relationship between the inhibitor's structure and its mechanism of action is not always localized to the site of modification.

Table 3: Structure-Activity Relationship of Selected Darunavir Analogs

AnalogModificationTargetInhibition Constant (Ki)Key Structural InsightReference
Darunavir (DRV) -Wild-Type HIV-1 Protease1.87 nMBaseline; fits well within the substrate envelope. nih.govacs.org
5aa P2' phenyl with fluoro substituentWild-Type HIV-1 Protease1.54 nMImproved activity; favorable halogen interactions. acs.org
5ad P2' phenyl with dichloro substituentsWild-Type HIV-1 Protease0.71 nMImproved activity; favorable halogen interactions. acs.org
5ac P2' with flexible aliphatic groupWild-Type HIV-1 Protease0.31 nMEnhanced activity; improved hydrophobic contact. acs.org
5ae P2' with flexible alkoxy groupWild-Type HIV-1 Protease0.28 nMEnhanced activity; improved hydrophobic contact. acs.org
UMass1 & UMass6 Larger hydrophobic groups at P1'I50V & I84V Mutant ProteaseConsiderable loss of potencyP1' modifications can negatively impact binding to certain resistant variants. nih.gov

Computational and Theoretical Chemistry Applications to C29h39n3o4s Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how Darunavir interacts with its target, the HIV-1 protease.

Identification of Binding Sites and Modes of Interaction

Molecular docking and molecular dynamics (MD) simulations have been pivotal in elucidating the precise binding mechanism of Darunavir within the active site of HIV-1 protease. asm.org These studies reveal that Darunavir establishes robust interactions with critical amino acid residues in the enzyme's binding pocket. acs.org

The binding of Darunavir is characterized by a network of hydrogen bonds and extensive hydrophobic interactions. acs.org The central hydroxyl group of Darunavir is crucial, as it mimics the transition state of the peptide cleavage reaction and forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site. researchgate.net Further hydrogen bonds are often observed with the backbone atoms of residues such as Asp29 and Asp30. scirp.org The bis-tetrahydrofuran (bis-THF) moiety of Darunavir fits snugly into the S2 subsite of the protease, forming favorable hydrophobic contacts. scirp.org

Molecular dynamics simulations, which model the movement of atoms and molecules over time, complement docking studies by revealing the dynamic nature of these interactions and the stability of the drug-target complex. asm.orguzh.ch These simulations have shown how the flexible "flap" regions of the protease close over the bound inhibitor, securing it in the active site. frontiersin.org The stability of these interactions is a key determinant of Darunavir's high potency. acs.org

Table 1: Key Amino Acid Interactions of Darunavir with HIV-1 Protease

Amino Acid ResidueSubsite LocationInteraction Type
Asp25 / Asp25'Catalytic SiteHydrogen Bond
Asp29 / Asp30S2 SubsiteHydrogen Bond
Ile50 / Ile50'Flap RegionHydrophobic Interaction
Ile84S1' SubsiteHydrophobic Interaction
Pro81S2' SubsiteHydrophobic Interaction

Virtual Screening for Novel Ligands and Scaffold Hopping

The detailed understanding of Darunavir's binding mode serves as a blueprint for discovering new antiviral agents through virtual screening and scaffold hopping. researchgate.net Virtual screening involves computationally testing large libraries of chemical compounds to identify those that are likely to bind to a target protein. researchgate.net Using the known interactions of Darunavir as a filter, researchers can screen millions of virtual compounds to find new potential HIV-1 protease inhibitors. bohrium.com

Scaffold hopping is a more advanced strategy that aims to identify new molecular backbones (scaffolds) that can present the key interacting chemical groups in the same orientation as Darunavir but possess a different core structure. researchgate.nettandfonline.com This is valuable for discovering compounds with novel chemical properties, potentially overcoming issues like drug resistance or improving pharmacokinetic profiles. researchgate.net For instance, the bis-THF group of Darunavir has been a target for scaffold hopping to enhance interactions within the S2-subsite of the protease. scirp.org Computational methods, particularly pharmacophore modeling which defines the essential 3D arrangement of active groups, are central to successful scaffold hopping campaigns. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

Development of Predictive Models for Biological Activity

In the context of C29H39N3O4S, QSAR studies have been conducted on series of Darunavir analogs to build predictive models for their anti-HIV-1 protease activity. researchgate.netnih.gov These models are constructed by first calculating a set of molecular descriptors for each analog. nih.gov Descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.com

Statistical techniques, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVR), are then used to create an equation that correlates these descriptors with the measured biological activity (e.g., IC50 values). researchgate.neteurekaselect.com A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. jocpr.com Studies have successfully generated models with high predictive power for Darunavir derivatives. researchgate.netnih.gov

Feature Selection and Model Validation

The development of a reliable QSAR model is critically dependent on two key steps: feature selection and rigorous validation. eurekaselect.com Feature selection involves identifying the most relevant molecular descriptors that have a true correlation with biological activity, while filtering out irrelevant or redundant ones. eurekaselect.com

Model validation ensures that the QSAR model is not just a random correlation but has genuine predictive power. nih.gov Internal validation techniques, such as leave-one-out cross-validation (Q²), assess the model's robustness and stability. nih.gov External validation, where the model's predictive ability is tested on a set of compounds not used in the model's creation (the test set), is the ultimate proof of a model's utility. nih.gov A well-validated QSAR model for Darunavir analogs, for example, showed a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²), indicating a strong and predictive relationship. researchgate.netnih.gov

Table 2: Example of Statistical Parameters for a 2D-QSAR Model of Darunavir Analogs

ParameterValueDescription
r² (Correlation Coefficient)0.7910Measures the goodness of fit of the model to the training data.
q² (Cross-validation Coefficient)0.7235Indicates the internal predictive ability of the model.
F-value41.46A statistical test of the model's overall significance.
p-value<0.0001Indicates the statistical significance of the model.

Data sourced from a 2D-QSAR study on 45 Darunavir analogs. researchgate.netnih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

A compound's effectiveness as a drug depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). uniroma1.it In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with a higher likelihood of success in clinical trials. uniroma1.itnih.gov

For Darunavir and its analogs, computational models can predict a range of ADME properties. nih.gov These include predictions for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family. nih.govresearchgate.net For example, docking studies have been used to model the interaction of Darunavir with CYP3A4, a key enzyme in its metabolism. researchgate.net ADMET prediction tools were used to evaluate Darunavir analogs, ensuring they fall within acceptable ranges for properties like molecular weight, solubility (logS), and lipophilicity (logP), which are crucial for drug-likeness. nih.govresearchgate.net By flagging potential ADME liabilities early, these computational methods allow medicinal chemists to modify structures to improve their pharmacokinetic profile, saving significant time and resources. uniroma1.it

Table 3: Predicted ADMET Properties for Darunavir Analogs

PropertyPredicted Range/ValueSignificance
Molecular Weight130.0 – 725.0Influences absorption and distribution. nih.gov
QPlogPo/w (Octanol/Water Partition)-2.0 – 6.5Indicator of lipophilicity and membrane permeability. nih.gov
QPlogS (Aqueous Solubility)-6.5 – 0.5Crucial for absorption and formulation. nih.gov
QPlogBB (Brain/Blood Partition)-3.0 – 1.2Predicts passage across the blood-brain barrier. nih.gov
DonorHB (Hydrogen Bond Donors)0.0 – 6.0Affects solubility and receptor binding. nih.gov
AcceptHB (Hydrogen Bond Acceptors)2.0 – 20.0Affects solubility and receptor binding. nih.gov

Data based on computational predictions for designed Darunavir analogs. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of molecules over time. researchgate.net This technique has been invaluable for studying Darunavir's interaction with its target, the HIV-1 protease, and for understanding the compound's inherent flexibility. nih.govasm.org

MD simulations have been extensively used to model the complex formed between Darunavir and HIV-1 protease. These simulations provide detailed information on the stability of the complex, the key interactions that maintain binding, and the mechanisms by which drug resistance can emerge. plos.orgnih.govasm.org

Studies have shown that Darunavir fits snugly into the active site of the protease, forming critical hydrogen bonds with catalytic triad (B1167595) residues (Asp25/25') and other key residues like Asp29 and Asp30. nih.govacs.orgscholarsresearchlibrary.com The stability of the complex is further enhanced by a network of hydrophobic interactions and a crucial bridging water molecule that mediates contact between the drug and the flexible "flap" regions of the enzyme. scholarsresearchlibrary.comacs.org The binding free energy, a measure of binding affinity, is often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). plos.org These calculations reveal how mutations in the protease can weaken the binding of Darunavir, leading to resistance. nih.govacs.org

System SimulatedKey Finding from MD SimulationCalculated Binding Energy (Example)Reference
Darunavir with Wild-Type (WT) HIV-1 ProteaseStable binding dominated by electrostatic and van der Waals interactions. Hydrogen bonds with catalytic residues are critical.-173.323 kJ/mol (MM-PBSA) plos.org
Darunavir with Mutant (MT) HIV-1 ProteaseMutations can increase flap flexibility, changing the active site conformation from closed to semi-open, which facilitates drug dissociation.-190.868 kJ/mol (MM-PBSA)* plos.org
Darunavir with Dimeric HIV-1 ProteaseThe ligand forms a more stable complex with the dimer compared to a monomer, with strong interaction energies.-78.03 kcal/mol (Interaction Energy) sav.sk

Note: In this specific study, the mutant protease showed a slightly higher calculated binding affinity, which can be influenced by the specific mutations and force field parameters used. However, other studies show that resistance mutations generally lead to less favorable binding. nih.govacs.org

The molecular flexibility of Darunavir is a key aspect of its high potency and resilience against drug resistance. drugbank.com The molecule is not a rigid structure but can adopt different shapes, or conformations. This adaptability allows it to maintain effective binding even when the protease active site changes due to mutations. drugbank.com

Computational studies, including conformational analysis and MD simulations, have explored this flexibility. Research has identified that Darunavir can exist in two alternate conformations within the active site of a highly resistant protease variant, demonstrating its ability to adjust to a mutated binding pocket. researchgate.net The HIV-1 protease itself is highly dynamic, with its flap regions transitioning between "closed," "semi-open," and "open" states. frontiersin.org Darunavir binding strongly stabilizes the closed conformation in wild-type protease, effectively trapping the enzyme in an inactive state. nih.govacs.org In resistant strains, mutations can shift the conformational equilibrium of the protease towards more open-like states, which challenges inhibitor binding. frontiersin.orgnih.gov

MD simulations have also been used to study the conformational changes of Darunavir as it interacts with and crosses a model cell membrane (DMPC bilayer), providing insight into its mechanism of cell entry. acs.org Predicting the conformational preferences of flexible molecules like Darunavir remains a challenging but critical area of computational drug design. nih.govconicet.gov.ar

Emerging Research Frontiers and Future Directions for C29h39n3o4s

Exploration of Additional Preclinical Therapeutic Applications

While the initial therapeutic context for a given compound, including those with the formula C29H39N3O4S, may be narrow, the exploration of additional preclinical applications is a critical avenue of modern drug discovery. The complex structure suggested by this formula, which includes nitrogen, oxygen, and sulfur, provides a rich scaffold for diverse biological interactions. Researchers are increasingly employing high-throughput screening and computational modeling to test such compounds against a wide array of biological targets.

The process of drug repurposing, where existing drug candidates are investigated for new therapeutic uses, is a key strategy in this exploration. nih.gov For a compound class like this compound, this could involve screening against different cancer cell lines, various strains of bacteria and viruses, or models of inflammatory and neurodegenerative diseases. The goal is to identify novel mechanisms of action and expand the potential clinical utility beyond the initial findings. This approach not only maximizes the therapeutic potential of a given molecular scaffold but also can accelerate the drug development timeline, as repurposed drugs have often already cleared initial safety hurdles. nih.gov

Rational Design of Next-Generation Analogs with Improved Potency and Selectivity

Once a lead compound with the formula this compound demonstrates promising biological activity, the principles of medicinal chemistry and rational drug design are employed to create next-generation analogs. The objective is to systematically modify the chemical structure to enhance desired properties, such as increased potency and improved selectivity for the biological target.

This process involves creating a structure-activity relationship (SAR) profile, which maps how specific changes to the molecule's structure affect its biological activity. For a molecule with the complexity of this compound, this could involve modifying various functional groups. For instance, altering alkyl chains could impact lipophilicity and cell permeability, while modifying aromatic rings or heterocyclic systems could fine-tune interactions with a target protein's binding pocket.

Advanced computational tools, such as those powered by artificial intelligence, are becoming increasingly integral to this process. nih.gov These technologies can predict how structural modifications will affect a compound's properties, allowing for the design of more effective analogs with a higher probability of success, thereby streamlining the drug development process. nih.govfrontiersin.org

Table 1: Hypothetical Analogs of a this compound Scaffold and Their Properties

Analog ID Modification Predicted Potency (IC50, nM) Predicted Selectivity (Fold-change vs. Off-target)
This compound-01 Original Scaffold 150 10
This compound-02 Addition of a hydroxyl group 75 25
This compound-03 Replacement of a phenyl ring with a pyridine (B92270) ring 120 50
This compound-04 Shortening of an alkyl chain 200 15

Investigation of Synergistic Effects in Preclinical Combination Strategies

The future of therapy for complex diseases often lies in combination strategies, where multiple drugs are used to target different pathways involved in the disease process. Investigating the synergistic effects of a this compound-based compound in preclinical models is a key research direction. Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.

This approach is particularly relevant in areas like oncology, where combination therapies can help to overcome drug resistance and improve treatment outcomes. For a compound with the formula this compound, this would involve preclinical studies where it is administered alongside other established therapeutic agents. The introduction of high-throughput technologies allows for the systematic exploration of the mode of action of such combinatory drug regimes. nih.gov Combining multiple drugs can also be highly effective in managing individuals with infectious diseases. nih.gov

The use of advanced analytical methods is crucial to determine if the observed effects are truly synergistic, additive, or antagonistic. These studies can provide a strong rationale for advancing specific combination therapies into clinical trials.

Innovation in Preclinical Delivery Systems and Prodrug Strategies

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Innovations in drug delivery systems and prodrug strategies are therefore a critical area of research for compounds like those represented by this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. ajrconline.org This approach can be used to improve properties such as solubility, stability, and bioavailability. ajrconline.orgijarsct.co.in

For a this compound compound, a prodrug strategy could involve attaching a promoiety that is cleaved by specific enzymes at the target tissue, thereby releasing the active drug where it is needed most. This can enhance therapeutic efficacy while minimizing off-target side effects. ajrconline.org

Nanotechnology also offers promising avenues for the delivery of such compounds. ijarsct.co.in Encapsulating the drug within nanoparticles can protect it from degradation, improve its circulation time, and facilitate its accumulation at the disease site. cancer.gov Stimulus-responsive nanocarriers, which release their payload in response to specific triggers like pH or temperature, represent a particularly advanced strategy for targeted drug delivery. ijarsct.co.in

Broader Implications for Drug Discovery and Development

The research and development efforts surrounding compounds like those with the formula this compound have broader implications for the entire field of drug discovery. Each new compound that is synthesized and tested contributes to our fundamental understanding of how small molecules interact with biological systems.

The development of novel chemical entities pushes the boundaries of synthetic chemistry and analytical techniques. Furthermore, the challenges encountered in bringing a new drug to market often spur innovation in areas such as clinical trial design and regulatory science. frontiersin.org

The concept of "ligand-directed trafficking of receptor signaling," where a drug can selectively activate certain signaling pathways of a receptor, has profound implications for drug design. nih.gov This allows for the development of more specific drugs with fewer side effects. As our understanding of these complex biological processes grows, so too will our ability to design the next generation of medicines.

Ultimately, the journey of a compound from a chemical formula to a potential therapeutic agent is a testament to the iterative and collaborative nature of modern science. The insights gained from the study of this compound and its analogs will undoubtedly contribute to the broader effort of developing new and more effective treatments for human diseases.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing the purity and structural identity of C₂₉H₃₉N₃O₄S?

  • Answer : Key methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, ensure reproducibility by cross-referencing spectral data with synthetic protocols and control samples. Detailed experimental parameters (e.g., solvent systems, column types) must align with published standards to minimize variability .

Q. How should researchers design a synthesis protocol for C₂₉H₃₉N₃O₄S to ensure reproducibility?

  • Answer : Define critical variables such as reaction temperature, catalyst loading, and solvent polarity. Use Design of Experiments (DOE) to identify optimal conditions. Document purification steps (e.g., recrystallization solvents, gradient elution in column chromatography) and validate yields through triplicate trials. Reference established synthetic routes for analogous compounds to guide methodology .

Q. What steps are essential for conducting a systematic literature review on C₂₉H₃₉N₃O₄S?

  • Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "C29H39N3O4S AND synthesis") to retrieve primary sources. Filter results by relevance to pharmacological activity, synthetic pathways, or structural analogs. Critically evaluate methodologies in retrieved papers for biases or limitations, and identify gaps (e.g., unexplored biological targets) .

Q. What stability considerations are critical for storing and handling C₂₉H₃₉N₃O₄S?

  • Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light exposure) using HPLC to monitor degradation. Store samples in inert atmospheres (e.g., argon) at -20°C if susceptible to oxidation. Report storage protocols in metadata to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel C₂₉H₃₉N₃O₄S derivatives?

  • Answer : Apply iterative data triangulation : compare NMR/IR/MS results with computational predictions (e.g., density functional theory). Re-run experiments under controlled conditions to isolate variables (e.g., solvent artifacts). If discrepancies persist, consult crystallographic data or 2D NMR techniques (e.g., COSY, NOESY) for conformational analysis .

Q. What strategies optimize reaction yields for C₂₉H₃₉N₃O₄S analogs with modified pharmacophores?

  • Answer : Employ response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, reaction time). Use high-throughput screening to test combinatorial libraries of reagents. Validate improvements via comparative kinetic studies and characterize byproducts to refine reaction pathways .

Q. How should pharmacological activity assays for C₂₉H₃₉N₃O₄S be designed to ensure statistical rigor?

  • Answer : Use dose-response curves with at least six concentrations to calculate IC₅₀/EC₅₀ values. Include positive/negative controls (e.g., known inhibitors) and triplicate biological replicates. Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Pre-register protocols to mitigate bias .

Q. How can computational models predicting C₂₉H₃₉N₃O₄S-protein interactions be validated experimentally?

  • Answer : Compare docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding data. Validate dynamics via molecular dynamics (MD) simulations aligned with NMR relaxation studies. Report root-mean-square deviation (RMSD) metrics to quantify model accuracy .

Methodological Guidelines

  • Data Contradiction Analysis : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables in conflicting studies. Replicate experiments with blinded protocols to reduce observer bias .
  • Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw spectra, chromatograms, and code repositories alongside manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.